![molecular formula C13H18ClFN2 B1461207 {1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}methanamine CAS No. 1019342-50-7](/img/structure/B1461207.png)
{1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}methanamine
Übersicht
Beschreibung
This compound is a chemical substance with the molecular formula C13H18ClFN2
. It is used in the field of organic synthesis .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (IV)
as the key intermediate in the preparation of zolazepam is reconsidered . The previous report for the preparation of this compound consists of acylation of 5-chloro-1,3-dimethylpyrazole
(prepared from chlorination of 1,3-dimethyl-5-pyrazolone
) by 2-fluorobenzoyl chloride (II)
. Chemical Reactions Analysis
While specific chemical reactions involving{1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}methanamine
are not mentioned in the search results, similar compounds have been studied. For example, catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters
utilizing a radical approach has been reported . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its melting point, boiling point, and density .Wissenschaftliche Forschungsanwendungen
Novel Aryloxyethyl Derivatives of Methanamine for Antidepressant Activity
A study by Sniecikowska et al. (2019) focused on designing novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, targeting the serotonin 5-HT1A receptors. These compounds, identified as "biased agonists," showed preferential activation of ERK1/2 phosphorylation pathways over other signaling pathways, suggesting a new avenue for antidepressant drug development. The lead compound demonstrated high potency and efficacy in rat models, indicating its potential as an antidepressant drug candidate (Sniecikowska et al., 2019).
Development of Selective 5-HT1A Receptor Agonists
Vacher et al. (1999) explored the structural modification of 2-pyridinemethylamine derivatives to enhance oral bioavailability and 5-HT1A receptor agonism. The introduction of a fluorine atom significantly improved the compounds' oral activity and 5-HT1A receptor selectivity, presenting a class of potent, orally active 5-HT1A receptor agonists with antidepressant potential (Vacher et al., 1999).
Synthesis and Antiosteoclast Activity of Boronates
A study by Reddy et al. (2012) introduced a family of di(1-oxo/thioxoper-hydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates synthesized from piperidin-2-yl-methanamine. These compounds exhibited moderate to high antiosteoclast and osteoblast activity, suggesting their potential application in treating osteoporosis and related bone diseases (Reddy et al., 2012).
Modulation of 5-HT2A Receptor-Mediated Behavior by 5-HT2C Agonists
Research by Vickers et al. (2001) assessed the in vivo and in vitro pharmacology of several 5-HT2C receptor agonists, including their effects on 5-HT2A receptor-mediated head-twitch behavior in rats. This study contributes to understanding the complex interplay between different serotonin receptor subtypes in the central nervous system, potentially informing the development of new psychiatric medications (Vickers et al., 2001).
Eigenschaften
IUPAC Name |
[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFN2/c14-13-7-12(15)2-1-11(13)9-17-5-3-10(8-16)4-6-17/h1-2,7,10H,3-6,8-9,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOXVFZKJFFCKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=C(C=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.